molecular formula C21H19N3O2 B2869864 1-(Naphthalen-1-ylmethyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea CAS No. 1351631-07-6

1-(Naphthalen-1-ylmethyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea

Cat. No.: B2869864
CAS No.: 1351631-07-6
M. Wt: 345.402
InChI Key: XGFCNDNQTOGWJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, 1-(Naphthalen-1-ylmethyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea, is a synthetic urea derivative designed for advanced pharmaceutical and biological research. Its core structure integrates a 1,2,3,4-tetrahydroisoquinoline scaffold, a privileged motif in medicinal chemistry known for conferring significant biological activity. Urea derivatives are a prominent class in drug discovery, with many demonstrating a wide range of biological activities, including anti-inflammatory and anti-cancer properties . The specific 1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl urea moiety has been identified in patented research as a modulator of the N-formyl peptide receptor like-1 (FPRL-1), a G-protein-coupled receptor implicated in the regulation of inflammatory processes . This suggests significant research value for investigating novel pathways in inflammatory diseases. Furthermore, structurally similar N,N'-dialkyl urea derivatives have shown promising robust antibacterial activity and selective cytotoxicity against various cancer cell lines in recent studies, highlighting the potential of this chemical class in oncology and infectious disease research . The presence of the naphthalen-1-ylmethyl group may enhance the compound's ability to interact with hydrophobic pockets in protein targets. This product is provided for research purposes to explore these and other potential mechanisms of action. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the relevant scientific literature, including patent WO2012109544A1 for its role as an FPRL-1 receptor modulator and recent studies on the biological activities of urea derivatives .

Properties

IUPAC Name

1-(naphthalen-1-ylmethyl)-3-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c25-20-19-12-17(9-8-15(19)10-11-22-20)24-21(26)23-13-16-6-3-5-14-4-1-2-7-18(14)16/h1-9,12H,10-11,13H2,(H,22,25)(H2,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGFCNDNQTOGWJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=CC(=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Naphthalen-1-ylmethyl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H19N3O2, with a molecular weight of 345.4 g/mol. The compound features a naphthalene moiety linked to a tetrahydroisoquinoline structure via a urea group, which is known to influence its biological activity.

PropertyValue
Molecular FormulaC21H19N3O2
Molecular Weight345.4 g/mol
CAS Number1351631-07-6

Biological Activity

Research into the biological activity of compounds similar to this compound indicates potential applications in various therapeutic areas:

Antitumor Activity:
Studies have shown that related compounds exhibit significant antitumor effects. For instance, tetrahydroisoquinoline derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. The structural similarity of this compound suggests it may possess similar properties.

Neurotransmitter Reuptake Inhibition:
Compounds within the tetrahydroisoquinoline family have been recognized as inhibitors of neurotransmitter transporters (e.g., serotonin transporter). This inhibition can lead to increased availability of neurotransmitters in the synaptic cleft, which is beneficial in treating conditions like depression and anxiety disorders.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

Receptor Modulation:
The compound may interact with sigma receptors and other neuroreceptors involved in pain modulation and neuroprotection. This interaction could lead to enhanced analgesic effects.

Enzyme Inhibition:
Similar compounds have demonstrated the ability to inhibit enzymes involved in inflammatory pathways. This suggests that this compound might also exhibit anti-inflammatory properties.

Case Studies and Research Findings

Recent studies have highlighted the biological activities of isoquinoline derivatives:

Study on Isoquinoline Alkaloids:
A comprehensive review on isoquinoline alkaloids indicated that these compounds possess diverse biological activities including anticancer and neuroprotective effects. The study emphasized the importance of structural modifications in enhancing bioactivity .

Pharmacological Evaluation:
In pharmacological evaluations involving animal models, derivatives similar to this compound showed promising results in reducing tumor growth and improving cognitive functions .

Comparison with Similar Compounds

Research Findings and Limitations

  • Gaps in Evidence : The provided materials lack experimental data (e.g., IC₅₀ values, solubility) for direct pharmacological comparisons. Further studies are needed to validate its bioactivity and optimize substituents for target selectivity.

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